BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-2-chloronicotinamide

Crystal Engineering Supramolecular Chemistry Polymorph Prediction

Select N-(4-bromophenyl)-2-chloronicotinamide for its unique dual-halogen (Cl, Br) substitution pattern. This validated nAChR antagonist (α3β4 IC50=1.8 nM) is critical for CNS target engagement studies. Its well-defined 2D supramolecular sheet architecture (P2₁2₁2₁, R=0.0255) makes it an ideal crystal engineering benchmark. Avoid generic analogs—its specific para-bromo motif is essential for reproducible pharmacology and solid-state assembly.

Molecular Formula C12H8BrClN2O
Molecular Weight 311.56 g/mol
CAS No. 56149-25-8
Cat. No. B3053792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-chloronicotinamide
CAS56149-25-8
Molecular FormulaC12H8BrClN2O
Molecular Weight311.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C12H8BrClN2O/c13-8-3-5-9(6-4-8)16-12(17)10-2-1-7-15-11(10)14/h1-7H,(H,16,17)
InChIKeyUVGYVEYHRUFVQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-2-chloronicotinamide (CAS 56149-25-8): Core Identity and Physicochemical Profile for Research Procurement


N-(4-bromophenyl)-2-chloronicotinamide (CAS 56149-25-8) is a halogenated N-aryl-2-chloronicotinamide derivative with molecular formula C12H8BrClN2O and molecular weight 311.56 g/mol [1]. The compound features a 2-chloronicotinamide core substituted at the N-aryl position with a 4-bromophenyl group, yielding a dual-halogen (Cl and Br) substitution pattern that influences both its supramolecular assembly and target binding properties [2]. Its predicted LogP value is approximately 3.15, with a polar surface area of 42 Ų [1]. The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 97% .

Why Substituting N-(4-Bromophenyl)-2-chloronicotinamide with Other N-Aryl-2-chloronicotinamides Is Scientifically Unjustified


Generic substitution among N-aryl-2-chloronicotinamides is not scientifically warranted because the para-substituent on the N-aryl ring fundamentally dictates both the supramolecular assembly architecture and the biological target engagement profile. A systematic crystallographic study of eight analogs demonstrated that varying the para-substituent from H to Br to I induces discrete hydrogen-bonding networks that transition from two-dimensional sheets to three-dimensional frameworks [1]. Critically, the para-bromo substituent in the target compound confers unique nAChR antagonist activity at low nanomolar concentrations [2], whereas analogs with different para-substituents (e.g., Cl, CH₃, CN) exhibit distinct or uncharacterized pharmacological profiles. The target compound's specific halogenation pattern also impacts its lipophilicity (LogP ≈ 3.15) and hydrogen-bonding capacity relative to unsubstituted or differently substituted analogs [1]. Procurement decisions that ignore these substituent-dependent differences risk compromising experimental reproducibility and target engagement fidelity.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-2-chloronicotinamide Relative to Its Closest Analogs


Unique Two-Dimensional Supramolecular Sheet Architecture Drives Distinct Solid-State Behavior Relative to 4-Iodo and 4-Cyano Analogs

In a systematic head-to-head crystallographic comparison of nine N-aryl-2-chloronicotinamides, the target compound (X = Br, para-bromo) uniquely assembles into two-dimensional sheets via N-H···O and C-H···N hydrogen bonds [1]. This architecture differs sharply from the 4-iodo analog (X = I), which forms a three-dimensional framework incorporating an additional iodo···N(pyridyl) interaction, and from the 4-cyano analog (X = CN), which yields a complex three-dimensional framework driven by multiple π-π stacking interactions [1]. The 4-chloro analog (X = Cl) exhibits inversion twinning and assembles into one-dimensional chains, while the unsubstituted parent (X = H) forms sheets via different hydrogen-bonding motifs (N-H···N, C-H···π) [1].

Crystal Engineering Supramolecular Chemistry Polymorph Prediction

High-Affinity α3β4 nAChR Antagonism Differentiates the 4-Bromo Substitution Pattern from Uncharacterized Analogs

The target compound exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) subtype with an IC50 of 1.8 nM in a functional 86Rb+ efflux assay using SH-SY5Y cells [1]. In the same assay platform, the compound displays weaker antagonist activity at α4β2 (IC50 = 12 nM), α4β4 (IC50 = 15 nM), and muscle-type α1β1γδ (IC50 = 7.9 nM) nAChRs [1]. Binding affinity (Ki = 4.5 nM) at rat brain nicotinic receptors has also been independently reported [2]. Comparable quantitative nAChR activity data are not available for other para-substituted analogs (X = Cl, I, CH₃, CN, OCH₃) in the public domain.

Nicotinic Acetylcholine Receptor Antagonist CNS Target Engagement

Para-Bromo Substituent Confers Distinct Hydrogen-Bonding Network Compared to Ortho-Bromo Positional Isomer

The para-bromo substitution pattern in the target compound enables a specific two-dimensional hydrogen-bonded sheet architecture via N-H···O and C-H···N interactions [1]. Although direct crystallographic data for the ortho-bromo analog (N-(2-bromophenyl)-2-chloronicotinamide) are not available in the primary crystallographic study, class-level inference from structure-activity relationships in nicotinamide derivatives indicates that moving the bromo substituent from the para to ortho position would sterically disrupt the planar amide conformation and alter the hydrogen-bonding geometry required for the observed sheet assembly . The para-substitution allows the bromophenyl ring to adopt an orientation that facilitates edge-to-face C-H···π interactions with adjacent molecules, whereas ortho-substitution would likely introduce steric clash with the amide carbonyl, perturbing both the molecular conformation and the supramolecular packing.

Positional Isomerism Hydrogen Bonding Molecular Recognition

Well-Defined Synthetic Route and Commercial Availability Support Procurement at Multi-Gram Scale

The target compound is synthesized via a straightforward condensation of 4-bromoaniline with 2-chloronicotinoyl chloride in the presence of triethylamine in tetrahydrofuran at 20 °C for 8 hours, yielding the product with good efficiency . This route is well-documented and does not require specialized reagents or extreme conditions. The compound is commercially available from multiple established vendors at purities of 95-97% [1], with reported package sizes ranging from 250 mg to 25 g and pricing transparency . In contrast, many positional isomers and analogs with alternative halogen substitution patterns are available only from a single supplier or at lower purity grades .

Synthetic Accessibility Supply Chain Reliability Research Scalability

Validated Research and Industrial Application Scenarios for N-(4-Bromophenyl)-2-chloronicotinamide


Crystal Engineering and Solid-State Formulation Studies

The target compound's well-characterized two-dimensional supramolecular sheet architecture, defined by N-H···O and C-H···N hydrogen bonds [1], makes it an ideal model system for crystal engineering studies. Researchers investigating the relationship between halogen substitution patterns and solid-state packing morphology can use this compound as a benchmark for 2D sheet assembly, in contrast to the 3D frameworks of 4-iodo and 4-cyano analogs [1]. Its orthorhombic P2₁2₁2₁ space group and precisely refined crystal structure (R-factor = 0.0255) [1] provide a robust baseline for computational polymorph prediction and cocrystal design.

Nicotinic Acetylcholine Receptor Pharmacology

With its well-defined antagonist profile at multiple nAChR subtypes—including high-affinity α3β4 inhibition (IC50 = 1.8 nM) and moderate activity at α4β2, α4β4, and muscle-type receptors [2]—this compound serves as a validated tool for nAChR functional studies. Researchers can use it to probe the role of α3β4 nAChRs in cellular signaling pathways, neurotransmitter release, and addiction-related behaviors, with the confidence of established potency data across receptor subtypes [2].

Halogenated Nicotinamide Scaffold Development and Medicinal Chemistry

The compound's dual-halogen (Cl and Br) substitution pattern and its straightforward synthetic accessibility position it as a versatile building block for medicinal chemistry campaigns. The 2-chloro substituent on the pyridine ring provides a handle for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions, while the para-bromo group offers an orthogonal functionalization site . This synthetic versatility, combined with its known nAChR antagonist activity [2], makes it a valuable starting point for structure-activity relationship (SAR) studies targeting CNS disorders or other nicotinic receptor-related indications.

Analytical Method Development and Quality Control Standards

Given its well-defined physicochemical properties—including LogP ≈ 3.15, PSA = 42 Ų, and precise melting point range (150-152 °C) [3]—and multi-vendor commercial availability at defined purity grades (95-97%) [4], this compound can serve as a reference standard for analytical method development. Its distinct retention characteristics in reversed-phase HPLC and characteristic mass spectrometric fragmentation patterns make it suitable for calibrating purity assays and validating detection methods for halogenated nicotinamide derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-bromophenyl)-2-chloronicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.